3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol chemical properties
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol chemical properties
An In-Depth Technical Guide to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol: Properties, Synthesis, and Spectroscopic Analysis
Introduction
3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol is a substituted phenylpropanolamine, a class of organic compounds that form the structural backbone of numerous pharmacologically active molecules. Its structure is characterized by a chiral center at the C3 position bearing an amino group, a terminal primary alcohol, and a para-substituted isopropylphenyl moiety. This combination of functional groups—a primary amine, a primary alcohol, and a lipophilic aromatic ring—makes it a versatile and valuable building block in medicinal chemistry and drug development.
Phenylpropanolamine derivatives are key intermediates in the synthesis of drugs targeting the central nervous system, including antidepressants and reuptake inhibitors.[1][2] The specific stereochemistry of the chiral center is often crucial for therapeutic efficacy and safety, making enantiomerically pure versions of these compounds highly sought after.[1] This guide provides a comprehensive technical overview of the known properties, a proposed synthetic pathway, predictive spectroscopic analysis, and potential applications of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol for professionals in chemical research and pharmaceutical development.
Physicochemical and Safety Profile
The fundamental properties of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol have been compiled from supplier technical data sheets. As this compound is primarily supplied for early discovery research, extensive experimental data is not always available.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 955287-40-8 | [3] |
| Molecular Formula | C₁₂H₁₉NO | [4] |
| Molecular Weight | 193.29 g/mol | [3][4] |
| Physical Form | Solid | [4] |
| Purity | ≥97% | |
| InChI Key | TVSIYSBCFQVGGD-UHFFFAOYSA-N | [4] |
| SMILES | CC(C)C1=CC=C(C=C1)C(N)CCO | [4] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
Safety and Handling
This compound is considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.
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Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).
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Storage Class: 11 (Combustible Solids).[4]
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Precautions: Avoid direct contact with skin, eyes, and mucous membranes. Use gloves, safety glasses, and a lab coat. Store containers tightly sealed and upright in a dry, cool, and dark environment.
Synthesis and Purification
Proposed Synthetic Strategy
The proposed synthesis starts from the commercially available 4'-isopropylacetophenone. The strategy involves two key transformations:
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Aminomethylation: Introduction of an amino group at the β-position to the ketone via a Mannich reaction.
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Reduction: Reduction of the carbonyl group to a hydroxyl group. This step creates the chiral center. Using a non-stereoselective reducing agent like sodium borohydride will yield a racemic mixture, whereas a chiral reducing agent or catalyst could provide enantiomeric excess.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Expert Rationale: This protocol employs a standard Mannich reaction followed by a sodium borohydride reduction. Sodium borohydride is chosen for its mildness, operational simplicity, and high chemoselectivity for reducing ketones in the presence of other functional groups. The workup is a standard acid-base extraction designed to isolate the basic amine product from non-basic impurities.
Step 1: Synthesis of β-Amino-4-isopropylpropiophenone (Mannich Intermediate)
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To a round-bottom flask, add 4'-isopropylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.
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Add a few drops of concentrated hydrochloric acid as a catalyst.
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Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dissolve the residue in water and wash with diethyl ether to remove unreacted starting material.
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Basify the aqueous layer to pH >10 with 2M NaOH, then extract the product with dichloromethane (3x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude β-amino ketone.
Step 2: Reduction to 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol
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Dissolve the crude β-amino ketone from Step 1 in methanol and cool the solution to 0°C in an ice bath.
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Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until TLC indicates the consumption of the ketone.
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Quench the reaction by slowly adding water, followed by acidification with 1M HCl.
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Remove the methanol under reduced pressure.
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Wash the aqueous residue with diethyl ether.
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Basify the aqueous layer with 2M NaOH to pH >10 and extract the final product with dichloromethane (3x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Step 3: Purification
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Purify the crude product via flash column chromatography on silica gel, using a gradient of dichloromethane/methanol with 1% triethylamine as the eluent. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.
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Combine fractions containing the pure product and evaporate the solvent to yield 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol as a solid.
Spectroscopic Characterization (Predictive Analysis)
Trustworthiness Statement: The following spectroscopic data are predicted based on the chemical structure and established principles of NMR, IR, and Mass Spectrometry. They are intended to serve as a reference for experimental validation, as verified public spectra for this specific compound are not available.
¹H and ¹³C NMR Spectroscopy
The predicted chemical shifts are based on the analysis of structurally similar compounds.[6][7]
Table 2: Predicted NMR Chemical Shifts (in CDCl₃, ppm)
| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Isopropyl -CH₃ | ~1.25 | d | 6H | ~24.0 |
| Isopropyl -CH | ~2.90 | sept | 1H | ~33.8 |
| -CH₂-OH | ~3.80 | m | 2H | ~60.0 |
| -CH(N)-CH₂- | ~1.90 | m | 2H | ~40.0 |
| -CH(N)- | ~4.20 | t | 1H | ~55.0 |
| Aromatic -CH (ortho to C-NH) | ~7.30 | d | 2H | ~127.0 |
| Aromatic -CH (ortho to iPr) | ~7.20 | d | 2H | ~128.0 |
| Aromatic C-iPr | - | - | - | ~148.0 |
| Aromatic C-CH(N) | - | - | - | ~140.0 |
| -OH, -NH₂ | broad s | broad s | 3H | - |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the hydroxyl, amine, and aromatic functional groups.[8][9]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3400-3200 | O-H, N-H | Broad, strong peak due to hydrogen bonding of alcohol and amine |
| 3050-3020 | Aromatic C-H | Medium, sharp peaks |
| 2960-2850 | Aliphatic C-H | Strong, sharp peaks from isopropyl and propyl chain |
| ~1600, ~1470 | Aromatic C=C | Medium to weak peaks |
| ~1050 | C-O | Strong peak for primary alcohol C-O stretch |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.
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Predicted Molecular Ion (M⁺): m/z = 193.29
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Major Predicted Fragments:
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m/z = 175: Loss of H₂O (water) from the molecular ion.
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m/z = 162: Loss of CH₂OH (hydroxymethyl radical).
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m/z = 150: Benzylic cleavage to form the [C₁₀H₁₄N]⁺ ion. This is often a very stable and prominent fragment for such structures.
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Caption: Predicted major fragmentation pathways in EI-MS.
Applications in Drug Discovery and Development
The primary value of 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol lies in its potential as a scaffold or intermediate for synthesizing more complex molecules with therapeutic potential. Its structure is analogous to the core of several successful drugs.
Expert Insight: The substitution of a para-methyl group (as in tomoxetine) or a trifluoromethyl group with an isopropyl group alters the lipophilicity and steric profile of the molecule. This modification can significantly impact how the molecule binds to its biological target, potentially leading to altered potency, selectivity, or pharmacokinetic properties. Researchers would utilize this analog to explore the structure-activity relationship (SAR) of a target protein, probing the size and nature of the receptor's binding pocket.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. 3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol | Sigma-Aldrich [sigmaaldrich.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
